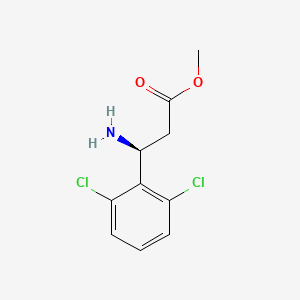

Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate

Description

Methyl (S)-3-amino-3-(2,6-dichlorophenyl)propanoate (CAS: 1038338-84-9) is a chiral compound with the molecular formula C₁₀H₁₁Cl₂NO₂ and a molar mass of 248.11 g/mol. It features a 2,6-dichlorophenyl group attached to a β-amino propanoate ester framework. The stereochemistry at the β-carbon (S-configuration) and the electron-withdrawing chlorine substituents at the 2- and 6-positions of the aromatic ring critically influence its physicochemical properties and reactivity . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of complex molecules like indoloazocines .

Properties

Molecular Formula |

C10H11Cl2NO2 |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(2,6-dichlorophenyl)propanoate |

InChI |

InChI=1S/C10H11Cl2NO2/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4,8H,5,13H2,1H3/t8-/m0/s1 |

InChI Key |

NUAPQHIDYSRXCX-QMMMGPOBSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=C(C=CC=C1Cl)Cl)N |

Canonical SMILES |

COC(=O)CC(C1=C(C=CC=C1Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate typically involves the reaction of 2,6-dichlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base. The reaction proceeds through a series of steps, including condensation, reduction, and esterification, to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions ensures the efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions of proteins and membranes. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomers: 2,6-Dichloro vs. 3,5-Dichloro Substitution

The positional isomer Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate (CAS: 1213081-03-8) shares the same molecular formula but differs in chlorine substitution (3,5 vs. 2,6). Key distinctions include:

The 3,5-derivative’s lower steric hindrance may enhance solubility in polar solvents .

Derivatives with Protective Groups

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate (CAS: 1227311-10-5) introduces a tert-butoxycarbonyl (Boc) group and a 4-cyano-2,6-dimethylphenyl moiety. Key differences:

| Feature | Target Compound | Boc-Protected Analog |

|---|---|---|

| Amino Group | Free amine | Boc-protected |

| Aromatic Substituents | 2,6-Cl₂ | 4-CN, 2,6-CH₃ |

| Molecular Weight | 248.11 | 367.34 (C₁₆H₁₅Cl₂NO₂) |

The Boc group enhances stability during synthesis but requires deprotection for biological activity.

Physicochemical and Functional Implications

- Electronic Effects: Chlorine’s electron-withdrawing nature decreases the amino group’s basicity, which may affect protonation states under physiological conditions.

- Synthetic Applications : The 2,6-derivative is favored in complex syntheses (e.g., indoloazocines) due to its rigid aromatic core, while 3,5-isomers or Boc-protected analogs may be used for solubility or stability .

Commercial Availability and Suppliers

- 2,6-Dichloro Derivative: Limited supplier details (CAS: 1038338-84-9) .

- 3,5-Dichloro Derivative: Commercially available from suppliers like LABTER PHARMATECH and SINO High Goal Chemical .

Biological Activity

Methyl (S)-3-amino-3-(2,6-dichlorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 248.11 g/mol

- CAS Number : 1213526-97-6

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with 2,6-dichlorobenzaldehyde and L-alanine.

- Formation of Intermediate : A Schiff base is formed by reacting the aldehyde with L-alanine in the presence of a catalyst.

- Reduction : The Schiff base is reduced using sodium borohydride to yield the corresponding amine.

- Esterification : Finally, the amine undergoes esterification with methanol to produce the target compound.

The biological activity of this compound is attributed to its structural features:

- Amino Group : Can form hydrogen bonds with biological macromolecules.

- Dichlorophenyl Group : Participates in hydrophobic interactions, influencing enzyme activity and receptor binding.

These interactions potentially modulate various biological pathways, making the compound a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It acts on specific targets involved in metabolic pathways, which can be crucial for developing drugs against various diseases.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, suggesting that this compound may exhibit similar effects.

Case Studies

- Antimicrobial Testing :

- Cytotoxicity Assessment :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl (S)-3-amino-3-(2,6-dichlorophenyl)propanoate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves esterification of the corresponding 3-amino-3-(2,6-dichlorophenyl)propanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl) under reflux . For enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., using chiral auxiliaries) are critical. Evidence from analogous compounds suggests that steric and electronic effects of the 2,6-dichlorophenyl group may require modified reaction conditions to avoid racemization .

Q. How can researchers verify the structural integrity and stereochemistry of this compound?

- Methodological Answer : Advanced spectroscopic methods are essential:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons of 2,6-dichlorophenyl at δ ~7.2–7.5 ppm) .

- Chiral Analysis : Polarimetry or chiral HPLC (e.g., using a Chiralpak® column) to confirm the (S)-configuration .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₀H₁₁Cl₂NO₂, theoretical MW 248.10 g/mol) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) are standard. The 2,6-dichlorophenyl group’s hydrophobicity may necessitate gradient elution for optimal separation .

Advanced Research Questions

Q. How does the 2,6-dichlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution or oxidation reactions compared to other aryl groups?

- Methodological Answer : The 2,6-dichloro substitution creates steric hindrance and electron-withdrawing effects, slowing electrophilic aromatic substitution but favoring nucleophilic attack at the meta position. Comparative studies with 3-chlorophenyl or 4-fluorophenyl analogs show reduced reaction rates (e.g., oxidation of the amino group requires stronger oxidizing agents like KMnO₄) .

Q. What are the enantiomer-specific biological activities of this compound, and how can these be experimentally validated?

- Methodological Answer : Enantiomers often exhibit divergent binding affinities. For example:

- In Vitro Assays : Test inhibition of target enzymes (e.g., proteases or kinases) using purified (S)- and (R)-enantiomers.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with chiral binding pockets .

- Pharmacokinetics : Compare metabolic stability in liver microsomes to assess stereochemical impacts on clearance .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and target interactions?

- Methodological Answer :

- DFT Calculations : To predict bond angles, dipole moments, and electrostatic potential surfaces (e.g., Gaussian 16) .

- MD Simulations : To study solvation effects and membrane permeability (e.g., GROMACS) .

- QSAR Models : Correlate substituent effects (e.g., Hammett σ constants of Cl groups) with bioactivity .

Q. How do reaction conditions (solvent, temperature) affect the stereochemical stability of the amino group during derivatization?

- Methodological Answer : Protic solvents (e.g., methanol) may promote racemization via keto-enol tautomerism. Kinetic studies under varying temperatures (25–80°C) and pH (3–9) can quantify enantiomerization rates. For stable intermediates, use aprotic solvents (e.g., DMF) and low temperatures (<0°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.